molecular formula C13H16N2O2S B11775591 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole

Cat. No.: B11775591
M. Wt: 264.35 g/mol
InChI Key: WOYMJZSTWCYSFG-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group attached to the phenyl ring and an ethylsulfonyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 4-ethylacetophenone.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation reactions. This involves the reaction of the pyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of this compound-5-carboxylic acid.

    Reduction: Formation of 4-(4-Ethylphenyl)-3-(ethylthio)-1H-pyrazole.

    Substitution: Formation of 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-5-bromo-1H-pyrazole.

Scientific Research Applications

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfonyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Ethylphenyl)-1H-pyrazole: Lacks the ethylsulfonyl group, which may result in different chemical and biological properties.

    4-(4-Methylphenyl)-3-(ethylsulfonyl)-1H-pyrazole: Contains a methyl group instead of an ethyl group on the phenyl ring, which can affect its reactivity and interactions.

    4-(4-Ethylphenyl)-3-(methylsulfonyl)-1H-pyrazole: Contains a methylsulfonyl group instead of an ethylsulfonyl group, which may influence its solubility and biological activity.

Uniqueness

4-(4-Ethylphenyl)-3-(ethylsulfonyl)-1H-pyrazole is unique due to the presence of both the ethyl and ethylsulfonyl groups, which can impart specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

4-(4-ethylphenyl)-5-ethylsulfonyl-1H-pyrazole

InChI

InChI=1S/C13H16N2O2S/c1-3-10-5-7-11(8-6-10)12-9-14-15-13(12)18(16,17)4-2/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

WOYMJZSTWCYSFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(NN=C2)S(=O)(=O)CC

Origin of Product

United States

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